molecular formula C5H10O5S B13276565 Methyl2-methyl-3-sulfopropanoate

Methyl2-methyl-3-sulfopropanoate

Cat. No.: B13276565
M. Wt: 182.20 g/mol
InChI Key: VZZBCFHCABFUQL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-sulfopropanoate is an organic compound with the molecular formula C5H10O5S It is a sulfonate ester, characterized by the presence of a sulfonic acid ester group attached to a methylated propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-sulfopropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-sulfopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2-methyl-3-sulfopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-sulfopropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-3-sulfopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-sulfopropanoate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes.

Comparison with Similar Compounds

    Methyl 3-sulfopropanoate: Similar structure but lacks the methyl group on the propanoate backbone.

    Ethyl 2-methyl-3-sulfopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Propyl 2-methyl-3-sulfopropanoate: Similar structure but with a propyl ester group.

Uniqueness: Methyl 2-methyl-3-sulfopropanoate is unique due to the presence of both a methyl group on the propanoate backbone and a sulfonate ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C5H10O5S/c1-4(5(6)10-2)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9)

InChI Key

VZZBCFHCABFUQL-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)C(=O)OC

Origin of Product

United States

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